
5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The molecule also contains a methoxy group (-OCH3) and an amine group (-NH2), both attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, methoxy group, and amine group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions at the carbon or nitrogen atoms, the methoxy group might participate in ether cleavage or substitution reactions, and the amine group could engage in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
A series of novel pyrazoline and isoxazoline derivatives, including compounds with structures related to 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, were synthesized and evaluated for their antimicrobial activity. These compounds were characterized by IR, 1H NMR spectroscopic data, and microanalysis, demonstrating significant to moderate antimicrobial efficacy (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).
Corrosion Inhibition
Pyranopyrazole derivatives, including those similar to this compound, have been studied for their ability to inhibit corrosion of mild steel in hydrochloric acid solutions. These studies revealed that such compounds can serve as effective corrosion inhibitors, with mechanisms involving adsorption to the metal surface (Yadav, Gope, Kumari, & Yadav, 2016).
Pharmacological Potential
Research focused on the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole, has shown that these compounds exhibit promising activity in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the versatility of pyrazole derivatives in medicinal chemistry applications (Faheem, 2018).
Anticancer Activities
The synthesis and evaluation of new pyrazolines and isoxazolines bearing pharmacophores have been explored for their potential in anticancer activities. Compounds structurally related to this compound were synthesized and showed promising results in cytotoxicity assays against various cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBSZPCRBPBGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)
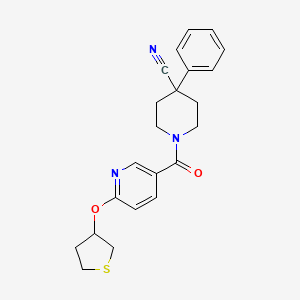
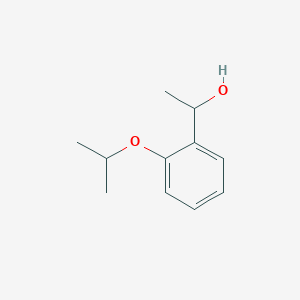

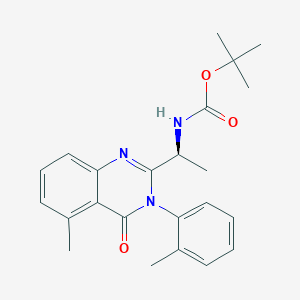
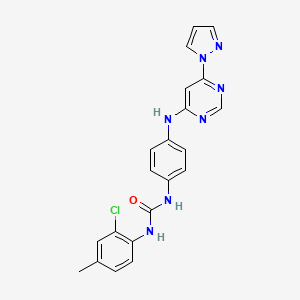
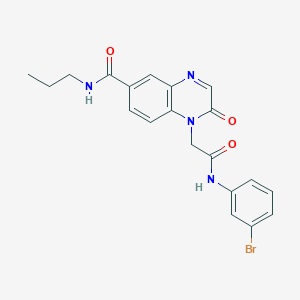
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)
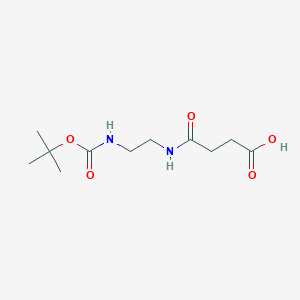

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
